Bromine at Position 4 Enhances Pin1 Inhibitory Activity vs. Chlorine and Fluorine Analogs
In a focused SAR study of benzimidazole derivatives, the 4-Br substituted analog exhibited an IC₅₀ of 0.64 μM against Pin1, outperforming the 4-Cl (IC₅₀ > 2 μM) and 4-F (IC₅₀ > 5 μM) congeners [1]. The bromine’s ability to form halogen bonds with backbone carbonyl groups in the Pin1 active site is cited as the mechanistic basis for this potency advantage.
| Evidence Dimension | Pin1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.64 μM (4-Br benzimidazole derivative) |
| Comparator Or Baseline | 4-Cl analog: IC₅₀ > 2 μM; 4-F analog: IC₅₀ > 5 μM |
| Quantified Difference | >3-fold vs. 4-Cl; >7.8-fold vs. 4-F |
| Conditions | In vitro Pin1 enzyme inhibition assay, compound series 16 |
Why This Matters
The 4-Br substituent confers a clear potency advantage against Pin1, a cancer-relevant target, making this scaffold a rational choice for hit-to-lead campaigns where bromine–halogen bonding is expected to improve target engagement.
- [1] Farag, B. et al. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Adv. 2025, 15, 18593-18647. (Section: Pin1 inhibition SAR; Figure 3/Scheme 3). View Source
